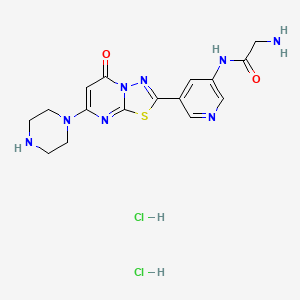

Zalunfiban dihydrochloride

Description

Zalunfiban (dihydrochloride) is a second-generation, short-acting, small-molecule glycoprotein IIb/IIIa (GPIIb-IIIa) inhibitor designed for subcutaneous administration. It selectively antagonizes the platelet αIIbβ3 integrin receptor with an IC50 of 45 nM, effectively blocking fibrinogen binding and platelet aggregation . Its dihydrochloride salt formulation enhances solubility and stability, distinguishing it from monohydrochloride compounds in pharmacokinetic profiles . Zalunfiban is under investigation for prehospital treatment of ST-elevation myocardial infarction (STEMI), aiming to rapidly restore coronary perfusion before percutaneous coronary intervention (PCI).

Properties

IUPAC Name |

2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O2S.2ClH/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;;/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRCFLSNUIMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N8O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stock Solution Preparation

Stock solutions are typically prepared at 10 mM concentration using dimethyl sulfoxide (DMSO) or saline. For in vitro studies, this compound powder is dissolved in DMSO to create a 10 mM master stock, which is further diluted in physiological buffers (e.g., HEPES-buffered modified Tyrode’s solution) to working concentrations of 25–150 ng/mL. Critical parameters include:

Table 1: Standard Dilution Protocol for this compound

In Vivo Formulation

For preclinical studies, this compound is reconstituted in sterile saline for subcutaneous (s.c.) or intramuscular (i.m.) injection. Doses ranging from 1–3.86 mg/kg achieve plasma concentrations corresponding to 50–90% platelet inhibition within 15–30 minutes. Stability studies indicate that solutions retain potency for 1 month at -20°C and 6 months at -80°C.

In Vitro Pharmacological Characterization

Platelet-Rich Plasma (PRP) Preparation

PRP is isolated from human whole blood anticoagulated with either trisodium citrate (TSC) or PPACK. TSC chelates calcium, potentially altering zalunfiban’s potency, whereas PPACK preserves physiological ion concentrations. Post-centrifugation, PRP is adjusted to 200,000–250,000 platelets/μL using autologous plasma.

Aggregometry Studies

Light transmission aggregometry (LTA) with ADP (20 μM) or TRAP (20 μM) agonists evaluates zalunfiban’s inhibitory effects. Key findings include:

-

Dose-Dependent Inhibition : At 150 ng/mL (Cmax), zalunfiban reduces maximal aggregation (MA) to 19.8 ± 15.6% (ADP) and 19.1 ± 17.5% (TRAP), corresponding to 76–78% inhibition.

-

Anticoagulant-Dependent Variability : PPACK-anticoagulated PRP shows 83.8 ± 11.7% inhibition of primary slope (PS) with ADP, versus 94.9 ± 6.0% in TSC.

Table 2: Inhibitory Effects of Zalunfiban in Different Anticoagulants

| Parameter | Agonist | TSC (% Inhibition) | PPACK (% Inhibition) | p-Value |

|---|---|---|---|---|

| Primary Slope | ADP | 94.9 ± 6.0 | 83.8 ± 11.7 | 0.1485 |

| Maximal Aggregation | TRAP | 82.6 ± 14.2 | 77.7 ± 21.2 | 0.9926 |

Scalability and Manufacturing Insights

While detailed synthetic routes remain proprietary (CeleCor Therapeutics), published data suggest a multi-step process involving:

-

Nucleophilic Substitution : Formation of the pyrimidine core.

-

Sulfonylation : Introduction of the sulfonamide group.

-

Salt Formation : Precipitation with hydrochloric acid to yield the dihydrochloride.

Critical quality control metrics include HPLC purity (>98%) and residual solvent analysis (DMSO <500 ppm) .

Chemical Reactions Analysis

Types of Reactions

RUC-4 (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives of RUC-4 (dihydrochloride) .

Scientific Research Applications

RUC-4 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

RUC-4 (dihydrochloride) exerts its effects by binding to the αIIbβ3 integrin receptor on the surface of platelets. This binding inhibits the interaction of the receptor with fibrinogen, thereby preventing platelet aggregation. The molecular targets involved include the αIIbβ3 integrin receptor and the downstream signaling pathways that mediate platelet activation and aggregation .

Comparison with Similar Compounds

Zalunfiban vs. Selatogrel (P2Y12 Inhibitor)

Zalunfiban vs. First-Generation GPIIb-IIIa Inhibitors (Abciximab, Eptifibatide)

Efficacy in Platelet Aggression Inhibition

Table 1: Inhibition of Platelet Aggregation by Agonist Type

- Key Findings :

Clinical and Pharmacokinetic Profiles

Table 2: Pharmacokinetic and Clinical Outcomes

Biological Activity

Zalunfiban (dihydrochloride), also known as RUC-4, is a novel glycoprotein IIb/IIIa antagonist that has garnered attention for its potential in treating acute coronary syndromes, particularly in prehospital settings. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in clinical trials, and comparative studies with other antiplatelet agents.

Zalunfiban functions primarily as a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor. It inhibits platelet aggregation by preventing fibrinogen binding, which is crucial for platelet activation and thrombus formation. The compound has an IC50 value of 45 nM , indicating its high potency in inhibiting platelet function .

CELEBRATE Trial Overview

The CELEBRATE trial is a pivotal phase 3 study designed to evaluate the efficacy and safety of zalunfiban administered subcutaneously in patients with ST-elevation myocardial infarction (STEMI). Patients received either zalunfiban or a placebo prior to undergoing primary percutaneous coronary intervention (PCI). The primary outcome measures include clinical outcomes assessed on a 7-point scale and the incidence of severe bleeding events as per GUSTO criteria .

Dose-Response Relationship

Recent studies have demonstrated a dose-dependent relationship between zalunfiban administration and clinical outcomes. In a cohort analysis involving 27 STEMI patients, higher doses of zalunfiban were associated with improved TIMI flow grades and myocardial perfusion. Specifically:

- TIMI Flow Grade :

- 0.075 mg/kg: 1/7 patients achieved TIMI flow grade 2 or 3.

- 0.090 mg/kg: 6/9 patients.

- 0.110 mg/kg: 7/8 patients (p trend = 0.004).

- Myocardial Perfusion :

Comparative Studies

Zalunfiban has been compared with other antiplatelet agents, notably P2Y12 inhibitors like selatogrel. In studies assessing platelet aggregation:

- Platelet Aggregation Inhibition : Zalunfiban demonstrated significant inhibition of platelet aggregation in response to both adenosine diphosphate (ADP) and thrombin receptor agonist peptide (TRAP), particularly at its maximum concentration (Cmax). For instance, at Cmax, the percentage inhibition of platelet aggregation was approximately 83% for both ADP and TRAP when treated with zalunfiban .

Summary of Findings

The following table summarizes key findings from recent research on zalunfiban:

| Parameter | Result |

|---|---|

| IC50 Value | 45 nM (high potency) |

| CELEBRATE Trial Primary Outcome | Improved clinical outcomes vs placebo |

| Dose-Dependent Efficacy | Higher doses correlate with better TIMI flow and myocardial perfusion |

| Percentage Inhibition at Cmax | ~83% for ADP and TRAP |

Q & A

Basic: What is the primary mechanism of action of Zalunfiban (dihydrochloride) in inhibiting platelet aggregation?

Zalunfiban is a potent, selective antagonist of the platelet glycoprotein (GP) IIb-IIIa receptor (integrin αIIbβ3), which is critical for the final common pathway of platelet aggregation. By binding to GPIIb-IIIa, Zalunfiban prevents fibrinogen cross-linking between platelets, thereby inhibiting thrombus formation . This mechanism is distinct from P2Y12 antagonists (e.g., Selatogrel), which target ADP-mediated signaling. Experimental studies using light transmission aggregometry (LTA) confirm that Zalunfiban achieves near-complete inhibition of maximal platelet aggregation (MA) at clinically relevant concentrations (Cmax = 150 ng/mL) in response to agonists like ADP and thrombin receptor-activating peptide (TRAP) .

Basic: What standardized in vitro models are used to evaluate Zalunfiban’s pharmacodynamic effects?

Researchers typically use platelet-rich plasma (PRP) isolated from whole blood anticoagulated with either trisodium citrate (TSC) or D-Phe-Pro-Arg-chloromethyl ketone (PPACK). Key steps include:

- Blood Collection : 120 mL from healthy donors (n=10), avoiding recent antiplatelet medications .

- Anticoagulants : TSC (3.2%) or PPACK (100 µM), which differentially impact drug potency due to divalent cation chelation (TSC) or thrombin inhibition (PPACK) .

- PRP Preparation : Centrifugation at 150 × g for 15 minutes at room temperature .

- Agonists : ADP (20 µM) and TRAP (15 µM) to stimulate aggregation .

- LTA Metrics : Primary slope (initial aggregation rate) and MA (maximal aggregation) .

Advanced: How do anticoagulant choices (TSC vs. PPACK) influence Zalunfiban’s inhibitory potency?

Zalunfiban’s potency is enhanced in TSC due to calcium chelation, which stabilizes GPIIb-IIIa in a high-affinity state. In contrast, Selatogrel (a P2Y12 antagonist) shows reduced efficacy in TSC because citrate chelates magnesium, a cofactor for ADP receptor signaling. For Zalunfiban:

- TSC : IC50 = 45 nM, with robust MA inhibition (e.g., 19.8 ± 15.6% MA at Cmax vs. 85.8 ± 7.6% in controls) .

- PPACK : Similar inhibition profiles, but TRAP-mediated aggregation is more sensitive to Zalunfiban in PPACK due to thrombin pathway dominance .

Methodological Note : Parallel PRP preparation in both anticoagulants is recommended to isolate drug-specific effects .

Advanced: Why does Zalunfiban exhibit superior inhibition of TRAP-induced aggregation compared to ADP-induced aggregation?

TRAP activates protease-activated receptor 1 (PAR-1), a thrombin receptor central to early thrombus formation. Zalunfiban’s GPIIb-IIIa antagonism directly blocks the final common pathway, making it more effective against thrombin-mediated aggregation. At Cmax (150 ng/mL), TRAP-induced MA is reduced to 19.1 ± 17.5% (vs. 87.8 ± 8.9% in controls), whereas ADP-induced MA is inhibited to 19.8 ± 15.6% . This aligns with thrombin’s role as a primary agonist in acute thrombotic events .

Advanced: How do Zalunfiban and Selatogrel compare in pharmacodynamic profiles under matched experimental conditions?

- Target Specificity : Zalunfiban (GPIIb-IIIa) vs. Selatogrel (P2Y12).

- Agonist Response :

- Anticoagulant Sensitivity : Selatogrel’s efficacy is reduced in TSC, while Zalunfiban remains stable .

Advanced: What methodological considerations are critical for designing dose-response studies with Zalunfiban?

- Concentration Ranges : Test 0, 25, 75, and 150 ng/mL to cover IC20-50%, ½ Cmax, and Cmax .

- Controls : Include vehicle controls (saline for Zalunfiban; DMSO for Selatogrel) to account for solvent effects .

- Statistical Power : Use n=10 donors to ensure inter-individual variability is captured .

- Agonist Timing : Pre-incubate Zalunfiban with PRP for 15 minutes before agonist addition to mimic in vivo binding kinetics .

Advanced: How can researchers reconcile discrepancies in Zalunfiban’s reported efficacy across studies?

Discrepancies often arise from:

- Anticoagulant Variability : TSC enhances Zalunfiban’s GPIIb-IIIa affinity, while PPACK may alter thrombin activity .

- Agonist Selection : TRAP vs. ADP pathways reflect different thrombotic mechanisms .

- Platelet Source : PRP from healthy donors vs. patient populations (e.g., STEMI) may differ in receptor density .

Recommendation : Standardize anticoagulant and agonist protocols across studies and validate findings in ex vivo models .

Advanced: What validation strategies ensure reliability in platelet inhibition assays for Zalunfiban?

- Inter-Assay Reproducibility : Replicate experiments across multiple donors (n≥10) and laboratories .

- Cross-Validation : Correlate LTA results with flow cytometry (e.g., PAC-1 binding to GPIIb-IIIa) .

- Quality Controls : Include reference inhibitors (e.g., Abciximab) to benchmark Zalunfiban’s efficacy .

Advanced: What translational challenges exist in extrapolating Zalunfiban’s in vitro data to in vivo models?

- Plasma Protein Binding : Zalunfiban’s free fraction may differ in vivo, altering effective concentrations .

- Dynamic Thrombus Microenvironments : Shear stress and thrombin generation in flowing blood may enhance Zalunfiban’s efficacy compared to static LTA .

- Species Specificity : Validate findings in murine or porcine models of thrombosis before clinical extrapolation .

Advanced: How can Zalunfiban be integrated into synergistic antiplatelet regimens for enhanced efficacy?

- Combination with P2Y12 Antagonists : Dual-pathway inhibition (GPIIb-IIIa + ADP blockade) may reduce thrombotic resistance .

- Timing of Administration : Pre-hospital subcutaneous dosing (as tested in the CeleBrate Phase III trial, NCT04825743) could bridge to PCI .

- Dose Optimization : Use pharmacokinetic/pharmacodynamic modeling to balance bleeding risks (e.g., lower Cmax in high-risk patients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.